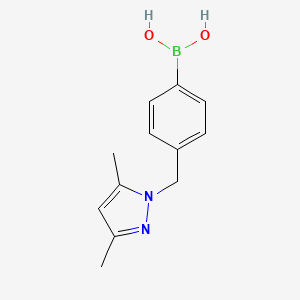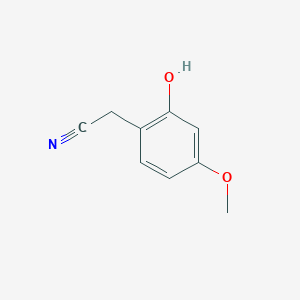
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2. It is also known as hydroxy (4-methoxyphenyl)acetonitrile. This compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, along with an acetonitrile group. It is a white to off-white powder with a melting point of 65-67°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile can be synthesized through the reaction of 4-methoxybenzyl cyanide with sodium hydroxide in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate. The reaction is typically carried out at room temperature for about 30 minutes, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like halogens or other nucleophiles.
Major Products
Oxidation: Formation of 2-(4-methoxyphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxy-4-methoxyphenyl)ethylamine.
Substitution: Formation of various substituted phenylacetonitriles depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxy-4-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenylacetonitrile: Similar structure but lacks the hydroxy group.
2-Hydroxy-2-(4-methoxyphenyl)acetonitrile: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
2-(2-Hydroxy-4-methoxyphenyl)acetonitrile is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
2-(2-hydroxy-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-3-2-7(4-5-10)9(11)6-8/h2-3,6,11H,4H2,1H3 |
Clave InChI |
MUKYGPNHOHUJJG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


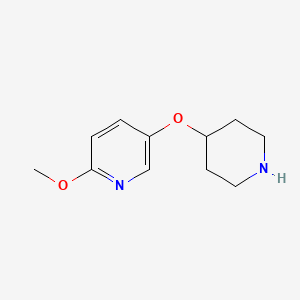
![1lambda4-Thia-7-azaspiro[3.5]nonan-1-onehydrochloride](/img/structure/B13573206.png)

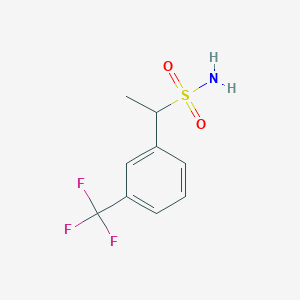
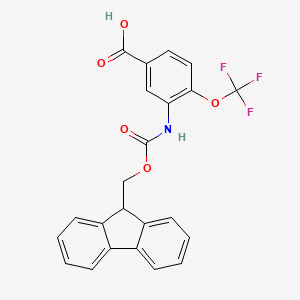
![tert-butyl4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13573220.png)
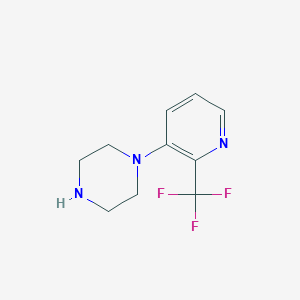
![[1-(4-Chlorophenyl)piperidin-3-yl]methanamine](/img/structure/B13573225.png)
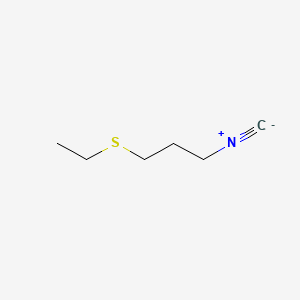
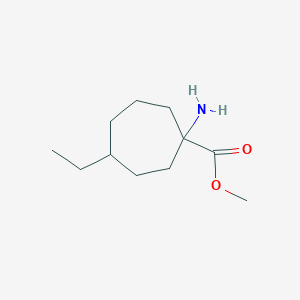

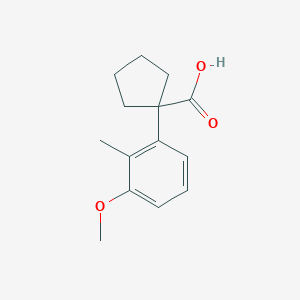
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
